molecular formula C18H21N5O4 B11280160 4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid

4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid

Cat. No.: B11280160
M. Wt: 371.4 g/mol
InChI Key: VPBQVKMFWFZBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Tetrazolopyrimidines: Other compounds in this class share the tetrazole-pyrimidine core structure but differ in the attached functional groups.

    Benzoic Acid Derivatives: Compounds with a benzoic acid moiety but different substituents on the aromatic ring.

Uniqueness: 4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

4-(5-methyl-6-pentoxycarbonyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)benzoic acid

InChI

InChI=1S/C18H21N5O4/c1-3-4-5-10-27-17(26)14-11(2)19-18-20-21-22-23(18)15(14)12-6-8-13(9-7-12)16(24)25/h6-9,15H,3-5,10H2,1-2H3,(H,24,25)(H,19,20,22)

InChI Key

VPBQVKMFWFZBLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)C(=O)O)C

Origin of Product

United States

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